molecular formula C11H20BrNO4 B13336937 (R)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoicacid

(R)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoicacid

Cat. No.: B13336937
M. Wt: 310.18 g/mol
InChI Key: XDCIBFZPQRLWDU-MRVPVSSYSA-N
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Description

®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is a compound that features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The bromination of the hexanoic acid derivative can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the hexanoic acid.

    Deprotection Reactions: The major product is the free amino acid after removal of the Boc group.

Scientific Research Applications

®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in nucleophilic substitution reactions, while the Boc group can be removed to reveal the free amino group, which can then engage in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    ®-6-bromo-2-aminohexanoic acid: Similar structure but without the Boc protecting group.

    ®-6-chloro-2-((tert-butoxycarbonyl)amino)hexanoic acid: Similar structure with a chlorine atom instead of bromine.

    ®-6-bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a shorter carbon chain.

Uniqueness

®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is unique due to the combination of the bromine atom and the Boc-protected amino group, which provides specific reactivity and protection during synthetic processes. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C11H20BrNO4

Molecular Weight

310.18 g/mol

IUPAC Name

(2R)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1

InChI Key

XDCIBFZPQRLWDU-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCBr)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCBr)C(=O)O

Origin of Product

United States

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